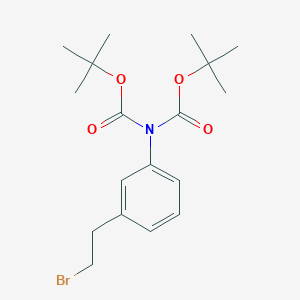
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.31 g/mol . This compound is characterized by the presence of tert-butyl groups, a bromoethyl group, and an imidodicarbonate moiety, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of 3-(2-bromoethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the formation of the imidodicarbonate linkage . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
化学反应分析
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
科学研究应用
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate involves the interaction of its functional groups with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts . The imidodicarbonate moiety can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further interact with biological targets .
相似化合物的比较
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate can be compared with similar compounds such as:
Di-tert-Butyl (3-(2-chloroethyl)phenyl)imidodicarbonate: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
Di-tert-Butyl (3-(2-iodoethyl)phenyl)imidodicarbonate: Contains an iodoethyl group, which can undergo different reactions compared to the bromoethyl group.
Di-tert-Butyl (3-(2-fluoroethyl)phenyl)imidodicarbonate: Features a fluoroethyl group, offering unique reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
属性
分子式 |
C18H26BrNO4 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(2-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-9-7-8-13(12-14)10-11-19/h7-9,12H,10-11H2,1-6H3 |
InChI 键 |
BKIGYMUQQGUXCN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CCBr)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


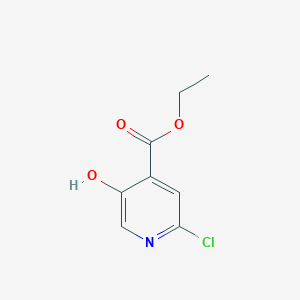
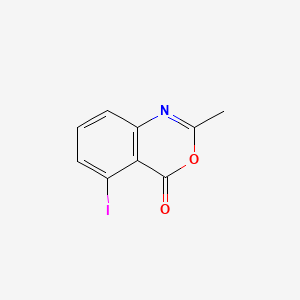
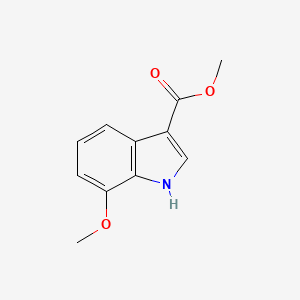
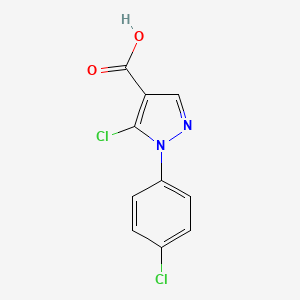

![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
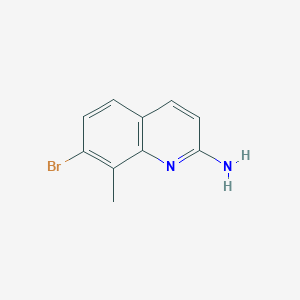
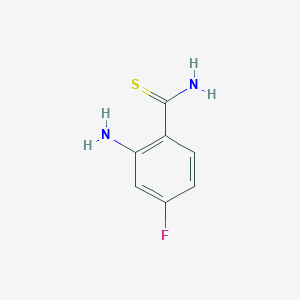
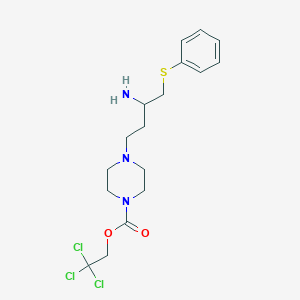
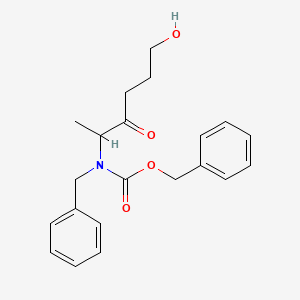
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
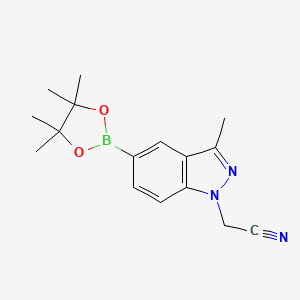
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)
